

# molecular modeling of cholesteryl undecanoate liquid crystal phases

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An In-depth Technical Guide to the Molecular Modeling of **Cholesteryl Undecanoate** Liquid Crystal Phases

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of **cholesteryl undecanoate**, a prominent cholesteric liquid crystal. It details the molecule's physicochemical properties, experimental characterization protocols, and a complete workflow for atomistic molecular dynamics (MD) simulations. This document is intended to serve as a practical resource for researchers investigating liquid crystal phases, particularly in the context of drug delivery systems, materials science, and biophysical research.

## **Introduction to Cholesteryl Undecanoate**

Cholesteryl undecanoate (C<sub>38</sub>H<sub>66</sub>O<sub>2</sub>) is a cholesterol ester that exhibits thermotropic liquid crystal behavior.[1] Due to the inherent chirality of the cholesterol moiety, it readily forms a chiral nematic (N\*), or cholesteric, phase.[2] This phase is characterized by a helical superstructure where the average molecular orientation, known as the director, rotates progressively along a helical axis. This unique structure gives rise to selective light reflection, making cholesteryl esters vital in applications ranging from thermochromic sensors to drug delivery vehicles. Understanding the molecular arrangement and phase transitions of cholesteryl undecanoate is critical for harnessing its properties. Molecular modeling and simulation provide a powerful lens to investigate these phenomena at an atomic level.



# **Physicochemical Properties and Phase Transitions**

Experimental characterization, primarily through X-ray diffraction and Differential Scanning Calorimetry (DSC), has established the key structural and thermal properties of **cholesteryl undecanoate**. The crystal structure is monoclinic (space group P2<sub>1</sub>) with two molecules per asymmetric unit, packed in a monolayer arrangement.[2]

The liquid-crystalline phases of **cholesteryl undecanoate** are monotropic, meaning they are observed upon cooling from the isotropic liquid state.[2] A summary of its key properties and transition temperatures is presented below.

**Table 1: Quantitative Data for Cholesteryl Undecanoate** 

Parameter	Value	Source
Molecular Formula	C38H66O2	[1][2]
Molecular Weight	554.93 g/mol	[1]
Crystal System	Monoclinic, P21	[2]
Unit Cell Parameters	a=13.008 Å, b=9.006 Å, c=31.063 Å, β=90.60°	[2]
Solid-to-Isotropic Liquid Transition (Tm)	364.5 K (91.35 °C)	[2]
Isotropic-to-Cholesteric Transition (Tiso-chol)	360.9 K (87.75 °C) (on cooling)	[2]
Cholesteric-to-Smectic Transition (Tchol-sm)	251.9 K (-21.25 °C) (on cooling)	[2]

## **Experimental Characterization Protocols**

The thermotropic behavior of **cholesteryl undecanoate** is primarily investigated using Differential Scanning Calorimetry (DSC), often complemented by Polarized Optical Microscopy (POM) to identify textures of the different mesophases.[3][4]



# Protocol: Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and associated enthalpy changes ( $\Delta H$ ) of **cholesteryl undecanoate**'s phase transitions.

Instrumentation: A calibrated Differential Scanning Calorimeter.

#### Methodology:

- Sample Preparation: Accurately weigh 3-5 mg of high-purity **cholesteryl undecanoate** into an aluminum DSC pan. Crimp the pan with an aluminum lid to ensure a good seal. Prepare an empty, sealed aluminum pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidation.

#### • Thermal Program:

- First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature well above its isotropic point (e.g., 110 °C) at a controlled rate of 5-10 °C/min. This scan records the solid-to-isotropic liquid transition and removes the sample's prior thermal history.
- Cooling Scan: Cool the sample from 110 °C down to a low temperature (e.g., -40 °C) at the same controlled rate. This scan is crucial for observing the monotropic liquid crystal phases (isotropic-to-cholesteric and cholesteric-to-smectic).
- Second Heating Scan: Heat the sample again from -40 °C to 110 °C at the same rate to check for reproducibility and observe any transitions from the low-temperature phase.

#### Data Analysis:

- The peak maximum of an endotherm (heating) or exotherm (cooling) is taken as the transition temperature (T).
- $\circ$  The transition enthalpy ( $\Delta H$ ) is calculated by integrating the area under the transition peak.



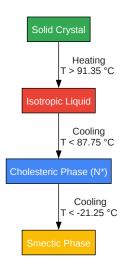
 Analyze the thermogram to identify the solid melting point (Tm) on the first heating scan, and the isotropic-to-cholesteric and cholesteric-to-smectic transitions on the cooling scan.
 [2]

# **Molecular Modeling and Simulation**

Atomistic Molecular Dynamics (MD) simulations offer unparalleled insight into the molecular arrangement, dynamics, and phase behavior of liquid crystals.[5][6] This section outlines a detailed protocol for simulating the cholesteric phase of **cholesteryl undecanoate**.

## **Logical Flow of Liquid Crystal Phase Transitions**

The following diagram illustrates the relationship between the different phases of **cholesteryl undecanoate** as a function of temperature.



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Diagram 1: Phase transitions of **cholesteryl undecanoate**.

# **Workflow for Molecular Dynamics Simulation**

A typical MD simulation workflow involves system preparation, equilibration, production, and analysis. This process is depicted below.





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Diagram 2: Workflow for MD simulation of liquid crystals.

## **Protocol: Atomistic Molecular Dynamics Simulation**

Objective: To simulate the cholesteric liquid crystal phase of **cholesteryl undecanoate** and calculate key structural properties like the orientational order parameter and helical pitch.

Software: GROMACS, VMD, or other suitable MD simulation and analysis packages.

#### Methodology:

- Force Field Selection:
  - The CHARMM36 force field (C36c) is recommended as it has been well-parameterized for cholesterol and lipids.[7][8][9] Ensure topology and parameter files are correctly formatted



for your simulation engine (e.g., GROMACS).[10]

#### System Setup:

- Molecule Building: Generate a single 3D structure of cholesteryl undecanoate using software like Avogadro or from its known crystal structure.
- Initial Configuration: Create a large, amorphous simulation box by randomly placing and orienting approximately 500-1000 molecules of cholesteryl undecanoate using a tool like PACKMOL. The initial box density should be low to avoid clashes.
- Topology: Generate the system topology file that describes the bonded and non-bonded interactions based on the CHARMM36 force field.

#### · Energy Minimization:

 Perform a robust energy minimization using the steepest descent algorithm for at least 5000 steps, followed by conjugate gradient, to relax the initial structure and remove any high-energy contacts.

#### Equilibration:

- NVT Ensemble (Canonical): Equilibrate the system at the target temperature (e.g., 300 K, within the cholesteric phase range) for 1-2 nanoseconds (ns). Use a thermostat (e.g., Nosé-Hoover) to maintain temperature. This step allows the system to reach the correct kinetic energy distribution.
- NPT Ensemble (Isothermal-Isobaric): Following NVT, equilibrate the system under constant pressure (1 atm) and temperature (300 K) for 5-10 ns. Use a barostat (e.g., Parrinello-Rahman) to allow the simulation box to relax to its equilibrium density. Monitor the density and potential energy to ensure they have converged.

#### • Production Simulation:

 Once the system is well-equilibrated, run the production simulation in the NPT ensemble for a substantial duration (e.g., 100-200 ns or longer) to ensure adequate sampling of the phase space. Save trajectory coordinates every 10-20 picoseconds (ps).



#### • Analysis:

- Orientational Order Parameter (S): Calculate the nematic order parameter, S, to quantify
  the degree of alignment of the molecules with the director. This is a primary metric for
  identifying a liquid crystal phase.
- Cholesteric Pitch (P): The helical pitch is a defining characteristic of the cholesteric phase. It can be determined by analyzing the spatial correlation of the molecular orientation along the helical axis.[11] One method involves calculating the director orientation in thin slabs of the simulation box along one axis (e.g., z-axis) and fitting the orientation angle to a cosine function to extract the pitch.
- Radial Distribution Functions (RDFs): Calculate RDFs between molecular centers of mass to characterize the short-range positional order and confirm the liquid-like nature of the phase.

### Conclusion

This guide outlines the fundamental experimental and computational methodologies for investigating the liquid crystal phases of **cholesteryl undecanoate**. By combining precise experimental data from techniques like DSC with the detailed molecular insights from atomistic MD simulations, researchers can build a robust understanding of its structure-property relationships. The provided protocols and workflows serve as a starting point for professionals in drug development and materials science to model, predict, and engineer systems based on this versatile cholesteric liquid crystal.

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